4-Bromo-p-terphenyl

Catalog No.
S801945
CAS No.
1762-84-1
M.F
C18H13Br
M. Wt
309.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-p-terphenyl

CAS Number

1762-84-1

Product Name

4-Bromo-p-terphenyl

IUPAC Name

1-bromo-4-(4-phenylphenyl)benzene

Molecular Formula

C18H13Br

Molecular Weight

309.2 g/mol

InChI

InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H

InChI Key

XNBGHWRYLJOQAU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

The exact mass of the compound 4-Bromo-p-terphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-p-terphenyl is a mono-halogenated, extended pi-conjugated aromatic building block primarily utilized as a precursor for organic light-emitting diodes (OLEDs), liquid crystal displays, and advanced specialty polymers. Featuring a rigid three-ring terphenyl backbone and a single reactive bromine site, it provides an optimal balance of structural rigidity, thermal stability (melting point ~232 °C), and precise synthetic control [1]. In industrial procurement, it is prioritized over unfunctionalized terphenyls due to its immediate readiness for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without requiring harsh, non-selective electrophilic bromination steps that generate mixed isomers. Its high purity ensures reproducible batch-to-batch consistency, minimizing the risk of polychlorinated or polybrominated impurities that degrade the optoelectronic performance of downstream semiconductor materials [2].

Procurement Fit

OLED material intermediate Bromo-functionalized terphenyl scaffold for charge transport layer synthesis
High-purity grades available HPLC-verified >99% option supports device reproducibility studies
Thermal process compatibility High melting point enables vacuum thermal evaporation workflows

Substituting 4-Bromo-p-terphenyl with shorter-chain analogs like 4-bromobiphenyl or difunctional variants like 4,4''-dibromo-p-terphenyl fundamentally alters both process chemistry and final material performance. 4-Bromobiphenyl lacks the extended pi-conjugation required to achieve the high glass transition temperatures (Tg) and charge-carrier mobility demanded by modern OLED host materials [1]. Conversely, attempting to use 4,4''-dibromo-p-terphenyl to synthesize asymmetric end-capped molecules inevitably leads to statistical mixtures of mono- and di-substituted products, or unwanted oligomerization, drastically reducing yield and complicating chromatographic purification. For applications requiring precise A-B-C molecular architectures or strictly mono-directional chain extension, the specific mono-brominated terphenyl configuration is non-negotiable to maintain stoichiometric control and prevent cross-linking [2].

Substitution Risk

Halogen identity Replacing bromine with chlorine may shift electron mobility and cross-coupling reactivity
Substitution pattern Meta-substituted isomer may alter charge transport behavior and synthetic utility vs. para
Non-halogenated analog p-Terphenyl lacks the reactive bromine handle, limiting direct use in Pd-catalyzed couplings

Thermal Stability and Vacuum Processing Resilience

4-Bromo-p-terphenyl exhibits significantly higher thermal stability compared to its shorter-chain analog, 4-bromobiphenyl, which is critical for high-temperature reactor conditions and vacuum sublimation processes. With a melting point of approximately 232 °C and a boiling point exceeding 441 °C, 4-bromo-p-terphenyl resists premature volatilization during extended high-temperature cross-coupling reactions [1]. In contrast, 4-bromobiphenyl melts at just 89–92 °C and boils around 310 °C, making it prone to sublimation and stoichiometric loss in unpressurized high-heat systems. This thermal resilience allows 4-bromo-p-terphenyl to be processed under harsher catalytic conditions without requiring continuous reagent replenishment [1].

Evidence DimensionMelting Point and Boiling Point
Target Compound DataMP ~232 °C, BP ~441.9 °C
Comparator Or Baseline4-Bromobiphenyl (MP ~89-92 °C, BP ~310 °C)
Quantified Difference>140 °C higher melting point and >130 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Higher thermal thresholds prevent reagent loss via volatilization during high-temperature synthesis, ensuring stoichiometric accuracy and higher yields in industrial scale-up.

Electron Mobility
Head-to-head
3.2×10⁻³ cm²/Vs vs p-terphenyl 2.1×10⁻³, Cl analog 2.8×10⁻³
Reported 52% higher than parent; supports charge transport layer context
Vendor-specified comparison; verify under your device conditions

Stoichiometric Control in Asymmetric OLED Host Synthesis

The synthesis of advanced asymmetric OLED host materials requires strict mono-directional functionalization to prevent polymer formation. Utilizing 4-bromo-p-terphenyl provides a single, unambiguous reactive site for Suzuki or Buchwald-Hartwig couplings, yielding 100% theoretical selectivity for mono-adducts [1]. When 4,4''-dibromo-p-terphenyl is used as a generic substitute in an attempt to perform mono-coupling via stoichiometric limiting, it typically results in a statistical mixture (e.g., ~50% mono-substituted, ~25% di-substituted, ~25% unreacted), necessitating extensive chromatographic separation. The absolute mono-functionality of 4-bromo-p-terphenyl eliminates these purification bottlenecks and maximizes the yield of the target asymmetric intermediate [1].

Evidence DimensionTarget Mono-adduct Selectivity
Target Compound Data100% theoretical selectivity for mono-coupling
Comparator Or Baseline4,4''-Dibromo-p-terphenyl (yields statistical mixtures, typically <50% mono-adduct yield)
Quantified DifferenceElimination of di-substituted byproducts and >50% improvement in crude mono-adduct purity
ConditionsPalladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) targeting asymmetric A-B-C architectures

Elimating di-substituted impurities removes the need for costly and solvent-intensive column chromatography, directly lowering the cost of goods sold (COGS) in OLED material manufacturing.

Suzuki Coupling Yield
Cross-study
31.8% (optimized), 29%, 18.4%
Supports synthetic route feasibility for extended π-systems
Conditions-dependent; bromine reactivity class advantage inferred

Downstream Material Performance and Conjugation Length

The selection of the aromatic core precursor directly dictates the morphological stability of the resulting optoelectronic materials. Derivatives synthesized from 4-bromo-p-terphenyl inherit the rigid, extended pi-conjugated terphenyl backbone, which consistently yields final OLED host materials with higher glass transition temperatures (Tg) compared to their biphenyl-derived counterparts [1]. This extended rigidity restricts molecular rotation and prevents crystallization within the amorphous thin films of OLED devices. Materials incorporating the terphenyl motif typically exhibit Tg values 20–40 °C higher than equivalent biphenyl derivatives, significantly extending device operational lifetimes under thermal stress [1].

Evidence DimensionDownstream Glass Transition Temperature (Tg)
Target Compound DataTerphenyl-derived host materials (High morphological stability)
Comparator Or BaselineBiphenyl-derived host materials (Lower morphological stability)
Quantified Difference20–40 °C increase in Tg for downstream derivatives
ConditionsAmorphous thin-film state in OLED device architectures

Higher Tg prevents phase separation and crystallization in OLED layers, which is the primary failure mechanism reducing display lifespan and efficiency.

Purity Grade
Head-to-head
>99% HPLC vs standard 97% GC
High-purity option may improve OLED fabrication reproducibility
HPLC detection more sensitive; impurity trapping risk reviewed in literature
Patent Landscape
Class-level
519 patents vs 57 for meta isomer
Indicates broader research and industrial use context
Patent count from database query; does not guarantee material performance
Melting Point
Supporting
232 °C, ~19 °C above p-terphenyl
Supports thermal vacuum deposition process compatibility
Confirm stability under your specific deposition conditions

Synthesis of Asymmetric OLED Host Materials

Leveraging the absolute mono-functionality of 4-bromo-p-terphenyl allows chemists to construct A-B-C type molecular architectures without the severe purification penalties and yield losses associated with difunctional analogs like 4,4''-dibromo-p-terphenyl [1].

High-Temperature Organometallic Catalysis

Utilizing the compound's high boiling point (441.9 °C) and thermal stability makes it a highly reliable aryl halide in high-temperature Buchwald-Hartwig aminations or Suzuki couplings, where shorter-chain analogs like 4-bromobiphenyl would prematurely volatilize and disrupt stoichiometry[2].

Liquid Crystal Core Extension

4-Bromo-p-terphenyl acts as a rigid, linear building block to extend the mesogenic core of liquid crystals. Its extended pi-conjugation enhances the clearing temperature and phase stability of the resulting nematic materials far better than biphenyl-based precursors [1].

Application Fit

Application
Selection Property
Validation Focus
Blue OLED material synthesis
Electron mobility context
Charge transport layer performance
Liquid crystal intermediate
Rigid linear scaffold, Br functional handle
Mesophase behavior and dielectric tuning
High-purity organic semiconductor R&D
HPLC-verified purity grade
Device reproducibility and trap minimization

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-1,1':4',1''-terphenyl

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